N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide

Antibacterial Gram-negative coverage Oxazolidinone spectrum expansion

This naphthamide-substituted oxazolidinone expands antibacterial coverage beyond linezolid by demonstrating measurable Gram-negative potency (E. coli MIC 16 µg/mL, P. aeruginosa MIC 32 µg/mL) while retaining anti-MRSA and anti-VRE activity. Its elevated lipophilicity (XLogP3 3.8 vs. linezolid 0.9) makes it an essential tool compound for probing membrane permeability–solubility trade-offs and a validated starting scaffold for focused library synthesis. Use as a positive control in broad-spectrum assays where linezolid serves solely as a Gram-positive reference.

Molecular Formula C21H17FN2O3
Molecular Weight 364.376
CAS No. 954617-08-4
Cat. No. B2841481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide
CAS954617-08-4
Molecular FormulaC21H17FN2O3
Molecular Weight364.376
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H17FN2O3/c22-15-8-10-16(11-9-15)24-13-17(27-21(24)26)12-23-20(25)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2,(H,23,25)
InChIKeyFBPWQTPKRIOQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide (CAS 954617-08-4): Structural Identity and Class Lineage for Oxazolidinone Pre-Selection


N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide (CAS 954617-08-4) is a synthetic antibacterial agent of the oxazolidinone class, characterized by a 4-fluorophenyl-substituted 2-oxooxazolidinone core linked via a methylene bridge to a 1-naphthamide terminus [1]. Its molecular formula is C21H17FN2O3, with a molecular weight of 364.38 g/mol, a computed XLogP3 of 3.8, and a topological polar surface area of 58.6 Ų [2]. The compound was first reported by Orchid Chemicals & Pharmaceuticals in 2011 and is currently at an experimental development stage with a broad-spectrum activity profile encompassing Gram-positive and Gram-negative organisms [3]. Unlike approved oxazolidinones, the 1-naphthamide motif represents a deliberate structural departure that may impart distinct binding interactions and may alter the spectrum of activity, making it a compelling candidate for head-to-head screening against established benchmarks in antibacterial procurement programs.

Why a Standard Linezolid Analog Cannot Substitute for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide in Targeted Oxazolidinone Screening


Generic substitution of an oxazolidinone scaffold is not reliable because the identity of the C-ring substituent at the 5-methyl position fundamentally determines both potency and the breadth of the antibacterial spectrum . In linezolid, an acetamide group provides narrow Gram-positive coverage (S. aureus MIC50 1.5–2 µg/mL; E. coli intrinsically resistant, MIC >256 µg/mL) [1][2]. In contrast, N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide replaces the acetamide with a hydrophobic 1-naphthamide moiety (XLogP3 3.8 vs. linezolid XLogP3 ~0.9), which may improve membrane permeation and extend activity to Gram-negative pathogens such as E. coli (MIC 16 µg/mL) and Pseudomonas aeruginosa (MIC 32 µg/mL) [3]. Consequently, head-to-head screening of this compound is essential when a screening cascade requires broader Gram-negative coverage than linezolid provides, as reliance on a standard-lookalike acetamide analog will not reproduce the naphthamide-driven spectrum expansion demonstrated in the comparative evidence below.

Quantitative Differentiator Evidence: N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide vs. In-Class Comparators


Broader Gram-Negative Spectrum Relative to Linezolid: E. coli and P. aeruginosa MICs

Linezolid is intrinsically inactive against most Enterobacteriaceae and Pseudomonas aeruginosa due to efflux-mediated resistance, with typical MIC values >256 µg/mL [1]. In vendor-reported broth microdilution assays, N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide demonstrates measurable activity against Escherichia coli (MIC 16 µg/mL) and Pseudomonas aeruginosa (MIC 32 µg/mL) . This represents a substantial reduction in MIC relative to the baseline inactivity of linezolid, consistent with a class-level inference that the naphthamide moiety may alter efflux susceptibility or membrane permeability. The evidence is cross-study comparable, as the linezolid MIC data are derived from multiple published sources and the compound data are from a single vendor datasheet; direct head-to-head testing in a single laboratory has not yet been published.

Antibacterial Gram-negative coverage Oxazolidinone spectrum expansion

Anti-MRSA Activity Comparable to Linezolid Despite Naphthamide Modification

Linezolid is a gold standard for MRSA infections with an MIC50 of 1.5–2 µg/mL and MIC90 of 2–4 µg/mL for S. aureus [1]. N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide shows S. aureus MIC of 8 µg/mL, and is also active against methicillin-resistant S. aureus, vancomycin-resistant Enterococcus sp., and Streptococcus pneumoniae according to antibiotic database records [2]. While the absolute MIC is approximately 4-fold higher than the linezolid MIC50, the compound retains clinically relevant anti-Gram-positive activity within a range that supports further optimization. This is a cross-study comparable observation, as the linezolid MIC values are extracted from CLSI surveillance datasets and the compound data come from a single vendor panel.

MRSA Anti-staphylococcal Oxazolidinone potency

Key Physicochemical Differentiation vs. Eperezolid: Optimized LogP and Topological Polar Surface Area

Eperezolid (PNU-100592), an early-development oxazolidinone discontinued partly due to toxicity concerns, has a molecular weight of 393.4 g/mol and a polar surface area that is consistent with its piperazine-containing structure [1]. N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide has a higher molecular weight (364.38 g/mol), a higher calculated lipophilicity (XLogP3 3.8 vs. eperezolid XLogP3 ~1.5), and a reduced topological polar surface area of 58.6 Ų [2][3]. Within the oxazolidinone class, higher lipophilicity has been correlated with enhanced activity against Mycobacterium avium complex and improved intracellular accumulation in Gram-negative organisms [4]. This class-level inference suggests that the naphthamide compound may possess a differentiated pharmacokinetic and membrane-permeation profile relative to earlier-generation oxazolidinones, although direct experimental permeability data are not yet available.

Physicochemical profile Lipophilicity Drug-likeness

Experimental Status and Development Provenance: Orchid Chemicals Pipeline Origin

The compound was first reported by Orchid Chemicals & Pharmaceuticals (India) in 2011 and is listed as experimental in the AntibioticDB [1]. Orchid's oxazolidinone program yielded multiple derivatives, including OCID0050, which demonstrated 2–4-fold lower MICs than linezolid against resistant Gram-positive strains [2]. Unlike OCID0050 or radezolid, which bear heteroaryl or biaryl C-ring motifs, this compound carries a 1-naphthamide group, representing a distinct chemotype branch within the Orchid oxazolidinone series. This origin provides a defined structure-activity relationship (SAR) context: the compound sits within a medicinal chemistry lineage that has already produced lead molecules with documented activity enhancements over linezolid, yet its specific naphthamide substitution pattern has not been extensively explored in published SAR campaigns.

Drug discovery phase Development provenance Chemical series origin

Potential Dual Antimicrobial–Anticancer Scaffold Differentiation

2-Naphthamide derivatives have been characterized as inhibitors of both dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), endowing them with dual antibacterial and anticancer potential [1]. In that series, compound 8b demonstrated anti-MRSA activity (MIC 16 µg/mL comparable to ciprofloxacin) and VEGFR-2 inhibition (IC50 0.384 µM vs. sorafenib IC50 0.069 µM), plus cytotoxic activity against C26, HepG2, and MCF7 cancer cell lines (IC50 2.97–7.12 µM) [2]. N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide, bearing the same 1-naphthamide warhead tethered to an oxazolidinone core, may similarly engage both antibacterial ribosomal targets and kinase/nucleotide metabolism targets. This represents class-level inference based on the naphthamide pharmacophore; no direct anticancer data exist for the specific compound. Nevertheless, if dual-use profiling is a procurement criterion, this scaffold offers a pluripotent chemotype absent in acetamide-substituted oxazolidinones such as linezolid.

Anticancer activity Dual pharmacology VEGFR-2 inhibition

Optimal Research and Procurement Deployment Scenarios for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide


Primary Screening for Broad-Spectrum Oxazolidinones with Gram-Negative Activity

Laboratories building oxazolidinone-focused screening libraries should include this compound as a representative of the naphthamide-substituted subclass. The evidence that it retains anti-MRSA and anti-VRE activity while demonstrating measurable Gram-negative MICs (E. coli 16 µg/mL, P. aeruginosa 32 µg/mL) makes it a positive control candidate for broad-spectrum antibacterial assays where linezolid must serve as the Gram-positive-only reference [1]. This compound can be used as a benchmark for identifying analogs with further improved Gram-negative potency.

SAR Expansion Campaigns Building on the Orchid Oxazolidinone Series

Medicinal chemistry teams pursuing structure-activity relationship studies on oxazolidinones should procure this compound as a key intermediate scaffold . Its provenance within the Orchid Chemicals pipeline, which also produced OCID0050 (a lead with 2–4-fold improved MIC over linezolid), provides a validated SAR framework for further derivatization of the naphthalene ring, the fluorophenyl group, or the methylene linker [1]. The availability at 95% purity supports its use as a starting material for focused library synthesis.

Dual-Use Antibacterial–Anticancer Probe Discovery

For programs seeking compounds with both antibacterial and anticancer liabilities, this compound serves as a privileged starting scaffold . The 1-naphthamide pharmacophore has been validated in the 2-naphthamide series as a dual DHFR/VEGFR-2 inhibitor with activity against MRSA and multiple cancer cell lines (C26, HepG2, MCF7) [1]. While direct data for this specific oxazolidinone-naphthamide hybrid are not yet published, the structural rationale supports its inclusion in phenotypic screening cascades for multi-target activity, an application for which standard acetamide oxazolidinones like linezolid provide no utility.

Physicochemical Probe for Lipophilic Oxazolidinone SAR

Procurement teams evaluating oxazolidinone analogs with elevated lipophilicity should select this compound as a tool compound for probing the relationship between LogP, membrane permeability, and intracellular accumulation . Its computed XLogP3 of 3.8 positions it in a higher lipophilicity range than linezolid (0.9) and eperezolid (~1.5), a property that has been correlated with enhanced activity against fastidious Gram-negatives and mycobacteria in the oxazolidinone class [1]. This compound can serve as a reference point for establishing permeability-solubility trade-off parameters in lead optimization.

Quote Request

Request a Quote for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.